BenchChemオンラインストアへようこそ!

3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one

Fragment-based drug discovery Bromodomain inhibition X-ray crystallography

3-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one (CAS 27545-05-7, molecular formula C10H12N2O, MW 176.22 g/mol) is a saturated 1,4-benzodiazepin-5-one featuring a chiral 3-methyl substituent on the seven-membered diazepine ring. The compound belongs to the tetrahydro-1,4-benzodiazepin-5-one class, a privileged scaffold in medicinal chemistry that has been exploited for bromodomain inhibition, kinase polypharmacology, and CNS-targeted programs.

Molecular Formula C10H12N2O
Molecular Weight 176.219
CAS No. 27545-05-7
Cat. No. B2923020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one
CAS27545-05-7
Molecular FormulaC10H12N2O
Molecular Weight176.219
Structural Identifiers
SMILESCC1CNC2=CC=CC=C2C(=O)N1
InChIInChI=1S/C10H12N2O/c1-7-6-11-9-5-3-2-4-8(9)10(13)12-7/h2-5,7,11H,6H2,1H3,(H,12,13)
InChIKeyXOMCUECONFZUOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one (CAS 27545-05-7): Sourcing and Structural Baseline for a Tetrahydrobenzodiazepinone Scaffold


3-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one (CAS 27545-05-7, molecular formula C10H12N2O, MW 176.22 g/mol) is a saturated 1,4-benzodiazepin-5-one featuring a chiral 3-methyl substituent on the seven-membered diazepine ring. The compound belongs to the tetrahydro-1,4-benzodiazepin-5-one class, a privileged scaffold in medicinal chemistry that has been exploited for bromodomain inhibition, kinase polypharmacology, and CNS-targeted programs. [1] Unlike classical 5-aryl-1,4-benzodiazepin-2-ones (e.g., diazepam), this compound lacks the 5-aryl substituent and features a ketone at position 5 rather than position 2, conferring distinct physicochemical properties (cLogP ~1.23, TPSA 41.13 Ų) and a different hydrogen-bonding pharmacophore. Commercially available at 95–97% purity from multiple suppliers, this compound serves primarily as a fragment hit, synthetic intermediate, or scaffold for parallel chemistry elaboration.

Why Generic Substitution Among Tetrahydrobenzodiazepinone Analogs Fails for PHIP Bromodomain and Scaffold-Based Programs


Tetrahydro-1,4-benzodiazepin-5-ones are not interchangeable building blocks. The presence and stereochemistry of the 3-methyl substituent, the ring size (6-membered lactam vs. 5-membered lactam), and the oxidation state at position 5 (ketone vs. reduced methylene) each dictate distinct binding poses, synthetic elaboration vectors, and pharmacokinetic parameters. [1] In the PHIP(2) bromodomain program, the 6-membered lactam (compound 17, pIC50 3.51 ± 0.04) demonstrated measurable AlphaScreen inhibition while the analogous 5-membered lactam (compound 16, pIC50 3.25 ± 0.04) was approximately 1.8-fold less potent, and the core fragment itself showed no measurable inhibition at the highest assay concentration—illustrating that even subtle ring-size changes produce quantifiable potency differences. [1] Furthermore, X-ray crystallographic evidence (PDB 5S8Q, 1.50 Å) confirms that the (3R)-3-methyl configuration places the methyl group in a specific hydrophobic sub-pocket of the PHIP bromodomain; racemic or des-methyl analogs cannot recapitulate this interaction without explicit structural validation. [2] Substituting a reduced benzodiazepine analog (CAS 136723-12-1, lacking the 5-ketone) eliminates the key hydrogen-bond acceptor required for acetyl-lysine mimetic engagement in bromodomain targets.

3-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one: Quantitative Differentiation Evidence vs. Closest Analogs


X-Ray Crystallographic Binding Evidence in PHIP(2) Bromodomain at 1.50 Å Resolution vs. Solution-Only Fragment Hits

The (3R)-enantiomer of 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one (FMO3D000185a; PDB ligand code XLY) was identified as a fragment hit binding to the second bromodomain of PHIP by X-ray crystallography at 1.50 Å resolution. [1] In contrast, solution-based AlphaScreen screening alone yielded no convincing hits for the PHIP(2) bromodomain, and the original fragment hit (compound 2 in the N-benzyl amide series) was inactive at the highest assay concentration—meaning that purely solution-screened fragment libraries without the benzodiazepinone scaffold would have failed to identify this binding site. [2] The X-ray structure confirms the lactam oxygen accepts a hydrogen bond from a conserved water network while the 3-methyl group occupies a hydrophobic cleft formed by PHIP residues; this binding mode is distinct from classical acetyl-lysine mimetic engagement and is not recapitulated by des-methyl or 5-membered lactam analogs. [3] Real-space correlation coefficient for the ligand is 0.884, indicating excellent fit to the experimental electron density. [3]

Fragment-based drug discovery Bromodomain inhibition X-ray crystallography PHIP

6-Membered Lactam (Benzodiazepinone) pIC50 3.51 vs. 5-Membered Lactam pIC50 3.25 in PHIP(2) AlphaScreen

In the PHIP(2) bromodomain chemical series, the elaborated 6-membered lactam derivative (compound 17, carrying the 3-methylbenzodiazepinone core with 2,6-dimethoxybenzyl substitution) exhibited a pIC50 of 3.51 ± 0.04 (IC50 ≈ 309 μM), whereas the analogous 5-membered lactam (compound 16, γ-lactam, same 2,6-dimethoxybenzyl substitution) showed a statistically lower pIC50 of 3.25 ± 0.04 (IC50 ≈ 562 μM). [1] Both compounds displayed identical ligand efficiency (LE = 0.27), indicating that the potency difference arises from the ring-size-dependent presentation of the lactam oxygen and conformational constraints rather than from added molecular bulk. [1] This 1.8-fold difference in IC50 is consistent with the larger diazepine ring better positioning the carbonyl oxygen for interaction with the threonine residue that replaces the conserved asparagine in the PHIP(2) atypical bromodomain. [2]

Bromodomain inhibitors Structure-activity relationship Ring-size comparison PHIP(2)

Physicochemical Differentiation: cLogP 1.23 and TPSA 41.13 vs. Reduced Benzodiazepine Analog (No Ketone, cLogP Higher)

3-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one (MW 176.22) has a calculated LogP of 1.2304 and a topological polar surface area (TPSA) of 41.13 Ų, with 2 hydrogen bond donors and 2 hydrogen bond acceptors. By comparison, the reduced analog 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine (CAS 136723-12-1, MW 162.23) lacks the 5-ketone and consequently has one fewer H-bond acceptor and a higher predicted LogP, shifting it further from optimal fragment physicochemical space. The TPSA of 41.13 Ų places the compound within the favorable range for CNS permeability (typically <60–70 Ų) while the cLogP of 1.23 is well within the preferred fragment range (<3). [1] The 0 rotatable bonds count (constrained bicyclic system) further distinguishes it from more flexible benzodiazepine analogs, potentially contributing to lower entropic penalties upon target binding.

Physicochemical properties Drug-likeness Fragment library design Permeability

Chiral 3-Methyl Substituent: Structural Differentiation from Des-Methyl and 3,3-Dimethyl Tetrahydrobenzodiazepinones

The compound possesses a single stereogenic center at the 3-position. The PDB 5S8Q structure confirms that the (3R)-enantiomer specifically binds the PHIP(2) bromodomain, with the methyl group oriented toward a hydrophobic cleft. [1] The des-methyl analog 2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one lacks this stereochemical anchor point and presents a symmetric secondary amine at position 3, eliminating a vector for hydrophobic interaction and a chiral handle for diastereoselective elaboration. Conversely, the 3,3-dimethyl analog (or 3-ethyl-3-methyl variant, CAS not enumerated here) introduces additional steric bulk that may clash with the binding site based on the close fit observed in the 5S8Q crystal structure (the methyl group is within 3.5 Å of hydrophobic protein side chains). The single methyl group thus represents a minimal hydrophobic substitution that balances binding complementarity with retention of fragment-like physicochemical properties. [2]

Stereochemistry Fragment elaboration Structure-based design Chiral synthon

Synthetic Tractability: Poised Fragment Library Derivatization vs. De Novo Tetrahydrobenzodiazepinone Synthesis

3-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one was employed as a component of the Diamond-SGC-iNext DSi-Poised Fragment Library (DSPL), specifically designed for rapid one-step elaboration via robust reactions (amide coupling, urea formation) with commercially available building blocks. [1] The DSPL approach enabled the synthesis of compound 17 from the benzodiazepinone core in a single step (triethylamine/ACN, rt, 18% yield) alongside 11 other derivatives in one week. [2] This contrasts with the multi-step synthesis typically required for more complex tetrahydrobenzodiazepinones bearing additional ring substituents (e.g., 7-bromo, 8-fluoro, or N-acetyl variants), which require separate halogenation, protection, or multi-step cyclization sequences. The compound's secondary amine at position 4 and the lactam NH at position 1 provide two orthogonal reactive handles for sequential derivatization—a feature not available in N-alkylated or 5-aryl-substituted benzodiazepinone analogs. [3]

Parallel synthesis Fragment elaboration Medicinal chemistry DSi-Poised Library

Cannabinoid Receptor Selectivity Profile: CB1 and CB2 Ki >10,000 nM — Evidence Against Off-Target CNS Activity

In radioligand displacement assays, 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one exhibited Ki values greater than 10,000 nM (10 μM) at both human recombinant CB1 and CB2 cannabinoid receptors, as well as at rat brain CB1 receptor. [1] This represents negligible affinity at concentrations well above typical fragment screening concentrations (typically 200–500 μM in biochemical assays). By comparison, certain benzodiazepine derivatives such as the pyrazolo[1,5-d][1,4]benzodiazepin-6-one series have been reported as cannabinoid receptor ligands with sub-micromolar affinity. [2] The absence of significant CB1/CB2 binding for the 3-methyl-tetrahydrobenzodiazepin-5-one scaffold indicates that this compound does not engage the cannabinoid system—a desirable feature for bromodomain-targeted programs where cannabinoid receptor modulation would constitute an off-target liability. [3]

Cannabinoid receptors Off-target profiling Selectivity CNS safety

3-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one: Validated Application Scenarios for Procurement Decision-Making


Fragment-Based Drug Discovery Campaigns Targeting Atypical Bromodomains (PHIP, BRD7/9, BAZ2A/B)

This compound is validated as an X-ray crystallographic fragment hit for the PHIP(2) atypical bromodomain (PDB 5S8Q, 1.50 Å) and is a member of the DSi-Poised Fragment Library designed for rapid parallel elaboration. [1] Procurement supports fragment-to-lead campaigns where X-ray-confirmed binding poses are required before investing in multi-step synthetic optimization. The compound's two reactive handles (N1 lactam NH and N4 secondary amine) enable orthogonal one-step diversification via amide coupling or urea formation, as demonstrated in the PHIP program where 11 of 12 proposed derivatives were synthesized within one week. [1] The scaffold's pIC50 of 3.51 (elaborated derivative 17) demonstrates measurable inhibition where the 5-membered lactam analog showed lower potency (pIC50 3.25), guiding scaffold selection toward the 6-membered benzodiazepinone core. [1]

Parallel Library Synthesis and SAR Expansion from a Privileged Scaffold

The compound's membership in the DSi-Poised Library confirms its compatibility with high-throughput parallel chemistry workflows. [1] The unsubstituted benzo ring and single 3-methyl chiral center provide a clean SAR starting point, avoiding confounding substituent effects present in 7-bromo, 8-fluoro, or N-acetyl analogs that would require deconvolution in hit expansion. [2] Researchers synthesizing focused libraries for bromodomain or kinase polypharmacology programs can use this scaffold as a core for systematic variation at the N1 and N4 positions, with the 3-methyl group providing a chiral handle for diastereoselective synthesis and potential enantiomer-specific biological activity.

CNS Drug Discovery Programs Requiring Controlled Physicochemical Properties

With a cLogP of 1.23, TPSA of 41.13 Ų, and 0 rotatable bonds, the compound occupies favorable CNS drug-like chemical space. [1] The confirmed lack of cannabinoid receptor CB1/CB2 binding (Ki >10,000 nM) [2] reduces the risk of confounding cannabinoid-mediated behavioral effects in in vivo CNS studies—a consideration for programs where benzodiazepine-like scaffolds might otherwise carry an assumption of GABAergic or cannabinoid cross-reactivity. The fragment-like MW (176.22) and adherence to the Rule of Three further support its use in fragment-based CNS programs where maintaining low molecular weight and high ligand efficiency during hit expansion is critical.

Synthetic Intermediate for Tetrahydrobenzodiazepine-Derived PROTACs and Bifunctional Degraders

The confirmed PHIP(2) bromodomain binding pose (PDB 5S8Q) [1] provides a structural rationale for using this scaffold as a bromodomain-targeting warhead in PROTAC design. The two solvent-exposed reactive handles (N1 and N4) are ideally positioned for linker attachment without disrupting the core binding interactions, as the methyl group and lactam carbonyl make the critical target contacts. [2] The synthetic accessibility via one-step amide coupling enables rapid PROTAC library generation with varied linker lengths and E3 ligase recruiting elements attached at either the N1 or N4 position, or sequentially at both.

Quote Request

Request a Quote for 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.